Agrimol B
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2S)-1-[3,5-bis[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4,6-trihydroxyphenyl]-2-methylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46O12/c1-9-12-23(38)25-32(44)19(29(41)17(5)36(25)48-7)14-21-31(43)22(35(47)27(34(21)46)28(40)16(4)11-3)15-20-30(42)18(6)37(49-8)26(33(20)45)24(39)13-10-2/h16,41-47H,9-15H2,1-8H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLHMPZMQVWDGX-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)C(C)CC)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)CCC)O)O)O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)[C@@H](C)CC)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)CCC)O)O)O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970914 | |
| Record name | 1,1'-{[2,4,6-Trihydroxy-5-(2-methylbutanoyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]}di(butan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
682.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55576-66-4 | |
| Record name | Agrimol B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055576664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-{[2,4,6-Trihydroxy-5-(2-methylbutanoyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]}di(butan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Agrimol B as a Modulator of the SIRT1 Activation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Agrimol B, a natural polyphenol derived from Agrimonia pilosa, and its role as a potent activator of the Sirtuin 1 (SIRT1) signaling pathway.[1][2][3] This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to this compound and SIRT1
This compound is a polyphenol that has garnered significant interest for its diverse pharmacological activities, including anti-adipogenic, anticancer, and cytoprotective effects.[1][4] A primary mechanism underlying these effects is its ability to activate SIRT1, a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase.[5] SIRT1 is a crucial regulator of numerous cellular processes, including stress resistance, metabolism, inflammation, and longevity, through the deacetylation of both histone and non-histone protein targets.[5] this compound's therapeutic potential is largely attributed to its modulation of the SIRT1 signaling network.[2]
Mechanism of Action: The SIRT1/Nrf2 Signaling Axis
This compound functions as a SIRT1 activator by inducing its translocation from the cytoplasm to the nucleus.[2][6] This nuclear localization of SIRT1 enhances its deacetylase activity towards various substrates, thereby initiating a cascade of downstream signaling events.
A pivotal pathway activated by this compound is the SIRT1/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon activation by this compound-mediated SIRT1, Nrf2 is deacetylated, leading to its stabilization and translocation to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, upregulating the expression of a battery of antioxidant and cytoprotective enzymes.
This activation of the SIRT1/Nrf2 axis has been shown to be instrumental in the protective effects of this compound against cisplatin-induced acute kidney injury by counteracting oxidative stress.[4][7] The administration of a SIRT1 inhibitor, EX527, has been demonstrated to abolish the protective effects of this compound, confirming the critical role of SIRT1 in mediating its activity.[4][7]
Beyond the SIRT1/Nrf2 pathway, this compound has also been shown to influence other signaling cascades. In the context of adipogenesis, this compound-mediated SIRT1 activation leads to the downregulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), key transcription factors in fat cell differentiation.[1][2] In colon carcinoma, this compound has been found to inhibit cancer progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway.[8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Biological Effect | Metric | Value | Reference |
| 3T3-L1 Adipocytes | Inhibition of adipocyte differentiation | IC50 | 3.35 ± 0.32 μM | [1][2] |
| PC-3 (Prostate Cancer) | Growth Inhibition | GI50 | 29 μM | [1] |
| A549 (Lung Cancer) | Growth Inhibition | GI50 | 19 μM | [1] |
| HCT116 (Colon Cancer) | Inhibition of cell proliferation | IC50 | 280 nM | [10] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Dosage | Outcome | Reference |
| PC3 Mouse Xenograft | This compound | 10 mg/kg (Oral, daily) | Reduced tumor volume | [1][6] |
| Mouse Xenograft Models | This compound | 3 mg/kg | Marked inhibition of tumor growth | [11] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the effects of this compound on the SIRT1 activation pathway.
Western Blot Analysis for Protein Expression
-
Objective: To determine the effect of this compound on the expression levels of proteins in the SIRT1/Nrf2 pathway (e.g., SIRT1, Nrf2, HO-1, NQO-1, SOD2).
-
Procedure:
-
Cells or homogenized kidney tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against SIRT1, Nrf2, HO-1, NQO-1, SOD2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic or proliferative effects of this compound on different cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Immunofluorescence for SIRT1 Nuclear Translocation
-
Objective: To visualize the effect of this compound on the subcellular localization of SIRT1.
-
Procedure:
-
Cells are grown on glass coverslips and treated with this compound.
-
Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% bovine serum albumin (BSA).
-
Cells are incubated with a primary antibody against SIRT1 overnight at 4°C.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted on glass slides, and images are captured using a fluorescence microscope.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound activates the SIRT1/Nrf2 signaling pathway.
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound has emerged as a promising natural compound that modulates cellular function through the activation of the SIRT1 signaling pathway. Its ability to upregulate the SIRT1/Nrf2 axis provides a strong mechanistic basis for its observed protective effects against oxidative stress-induced cellular damage. The preclinical data summarized herein highlight the therapeutic potential of this compound in a range of disease models. Further research and clinical investigation are warranted to fully elucidate its efficacy and safety profile for potential therapeutic applications in humans.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound suppresses adipogenesis through modulation of SIRT1-PPAR gamma signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound alleviates cisplatin-induced acute kidney injury by activating the Sirt1/Nrf2 signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound alleviates cisplatin-induced acute kidney injury by activating the Sirt1/Nrf2 signaling pathway in mice: this compound alleviates cisplatin-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | 55576-66-4 | Benchchem [benchchem.com]
- 11. HKU Scholars Hub: this compound, a natural product from agrimonia pilosa : total synthesis, anticancer activities, and mechanism of action studies [hub.hku.hk]
The Role of Agrimol B in Anti-Adipogenesis Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-adipogenic effects of Agrimol B, a polyphenol derived from Agrimonia pilosa Ledeb. The document consolidates key findings on its role in modulating critical signaling pathways that govern adipocyte differentiation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Core Mechanism of Action: Modulation of the SIRT1-PPARγ Axis
This compound exerts its anti-adipogenic effects primarily by targeting the Sirtuin 1 (SIRT1) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling axis. Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is heavily reliant on the transcriptional activity of PPARγ and CCAAT/enhancer-binding protein alpha (C/EBPα). This compound has been shown to inhibit this process by activating SIRT1, a NAD+-dependent deacetylase. Activated SIRT1 can then deacetylate and consequently repress the activity of PPARγ, a master regulator of adipogenesis.[1] This leads to a downstream reduction in the expression of genes crucial for lipid metabolism and storage, such as Fatty Acid Synthase (FAS), Uncoupling Protein 1 (UCP-1), and Apolipoprotein E (apoE).
The inhibitory concentration (IC50) of this compound on 3T3-L1 preadipocyte differentiation has been determined to be 3.35 ± 0.32 μM . This indicates a potent inhibitory effect on the formation of mature adipocytes.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on key markers of adipogenesis.
| This compound Concentration (µM) | Inhibition of Lipid Accumulation (%) | PPARγ mRNA Expression (Fold Change vs. Control) | C/EBPα mRNA Expression (Fold Change vs. Control) |
| 0 (Control) | 0 | 1.00 | 1.00 |
| 1 | Data not available | Data not available | Data not available |
| 2.5 | Data not available | Data not available | Data not available |
| 5 | Significant reduction | Significant reduction | Significant reduction |
| 10 | Significant reduction | Significant reduction | Significant reduction |
Note: Specific quantitative values for percentage inhibition and fold change at each concentration were not available in the public domain at the time of this guide's compilation. The table reflects the reported dose-dependent inhibitory trend.
Signaling Pathways
This compound-Mediated Anti-Adipogenesis Signaling Pathway
Caption: this compound signaling cascade in anti-adipogenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-adipogenic effects of this compound.
3T3-L1 Preadipocyte Culture and Differentiation
The 3T3-L1 cell line is a widely used and reliable model for studying adipogenesis in vitro.[2]
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Differentiation Induction Medium (MDI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Differentiation Maintenance Medium: DMEM with 10% FBS and 10 µg/mL insulin.
Protocol:
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% CS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and grow to confluence.
-
Induction of Differentiation: Two days post-confluence (Day 0), replace the culture medium with MDI induction medium. This compound at various concentrations is added at this stage.
-
Maintenance: After 48 hours (Day 2), replace the MDI medium with differentiation maintenance medium.
-
Maturation: Replenish the maintenance medium every two days. By Day 8-10, cells should be fully differentiated into mature adipocytes, characterized by the accumulation of lipid droplets.
Oil Red O Staining for Lipid Accumulation
Oil Red O is a lipid-soluble dye used to visualize and quantify lipid accumulation in mature adipocytes.
Materials:
-
Oil Red O stock solution (0.5% w/v in isopropanol)
-
Formalin (10% in PBS)
-
60% Isopropanol
-
Distilled water
Protocol:
-
Fixation: Wash the differentiated 3T3-L1 cells with PBS and fix with 10% formalin for 1 hour at room temperature.
-
Washing: Wash the fixed cells twice with distilled water.
-
Staining: Wash the cells once with 60% isopropanol and then stain with freshly prepared Oil Red O working solution (6 parts stock to 4 parts water) for at least 1 hour.
-
Washing: Wash the stained cells four times with distilled water to remove excess stain.
-
Quantification:
-
For visualization, capture images using a microscope.
-
For quantification, elute the stain from the cells using 100% isopropanol and measure the absorbance at 510 nm using a spectrophotometer.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to quantify the mRNA expression levels of key adipogenic transcription factors and their target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (e.g., for PPARγ, C/EBPα, FAS, UCP-1, apoE, and a housekeeping gene like β-actin or GAPDH)
Protocol:
-
RNA Extraction: On Day 8 of differentiation, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using a real-time PCR system. The reaction mixture should contain cDNA, SYBR Green master mix, and forward and reverse primers for the target genes.
-
Data Analysis: Normalize the expression of the target genes to the expression of a housekeeping gene. Calculate the relative gene expression using the 2^-ΔΔCt method.
Western Blotting for Protein Expression Analysis
Western blotting is employed to detect and quantify the protein levels of key adipogenic markers.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PPARγ, C/EBPα, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the differentiated cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Experimental Workflow
Caption: Overall experimental workflow for studying this compound.
Conclusion
This compound demonstrates significant potential as an anti-adipogenic agent by modulating the SIRT1-PPARγ signaling pathway. This technical guide provides a foundational understanding of its mechanism of action and detailed protocols for its investigation. The presented information is intended to support further research and development efforts in the field of obesity and metabolic diseases.
References
An In-Depth Technical Guide to the Natural Source and Extraction of Agrimol B from Agrimonia pilosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrimol B, a prominent polyphenolic compound isolated from the traditional medicinal herb Agrimonia pilosa, has garnered significant attention within the scientific community for its diverse pharmacological activities, particularly its potential as an anticancer agent. This technical guide provides a comprehensive overview of the natural sourcing of this compound, detailed methodologies for its extraction and purification, and an exploration of its molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.
Natural Source: Agrimonia pilosa
Agrimonia pilosa Ledeb., a perennial herbaceous plant belonging to the Rosaceae family, is widely distributed in East Asia, including China, Korea, and Japan.[1] It has a long history of use in traditional medicine for treating various ailments.[1] The plant is a rich source of bioactive secondary metabolites, including flavonoids, triterpenoids, tannins, and a unique class of phloroglucinol derivatives, to which this compound belongs.[1] this compound is considered one of the main active constituents of Agrimonia pilosa and is often used as a marker for the quality control of this herb.[2]
Extraction and Purification of this compound
The isolation of this compound from Agrimonia pilosa typically involves a multi-step process encompassing initial solvent extraction followed by various chromatographic techniques to achieve a high degree of purity. While a standardized, universally adopted protocol for this compound extraction is not extensively documented, the following sections outline a general and effective methodology based on available literature.
Data Presentation: Extraction and Purification Summary
Due to the limited availability of comprehensive comparative studies, the following table summarizes data from a representative method for the isolation of phloroglucinol derivatives from Agrimonia pilosa, providing an indication of the potential yields for compounds structurally related to this compound.
| Extraction Step | Method | Solvent System | Starting Material | Yield | Purity | Reference |
| Initial Extraction | Maceration/Soxhlet | Petroleum Ether | Dried aerial parts of Agrimonia pilosa | - | Crude Extract | [1] |
| Fractionation | Counter-Current Chromatography (Step 1) | n-hexane-acetonitrile-dichloromethane-methanol (6:6:0.5:0.5, v/v/v/v) | 371.0 mg of crude extract | Sample I: 47.0 mg, Sample II: 24.8 mg | Mixed Fractions | [3] |
| Purification | Counter-Current Chromatography (Step 2) | n-hexane-acetonitrile-dichloromethane (10:7:3, v/v/v) | Sample II (24.8 mg) | Agripinol B: 8.7 mg, Agripinol C: 13.6 mg | >95% | [3] |
Note: The yields for Agripinol B and C, which are structurally similar to this compound, are provided as an estimation of the potential output from a similar purification process. Further optimization would be required to maximize the yield of this compound specifically.
Experimental Protocol: Extraction and Purification
The following protocol describes a general procedure for the extraction and purification of this compound from the aerial parts of Agrimonia pilosa.
2.2.1. Plant Material and Initial Extraction
-
Plant Material: The dried aerial parts of Agrimonia pilosa are collected and coarsely powdered.
-
Extraction: The powdered plant material is extracted with petroleum ether using either maceration or a Soxhlet apparatus. The extraction is typically carried out for a sufficient duration to ensure exhaustive extraction of the desired compounds.
-
Concentration: The resulting petroleum ether extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.2.2. Chromatographic Purification
Due to the presence of numerous structurally similar compounds, the purification of this compound requires advanced chromatographic techniques. Counter-current chromatography (CCC) has been shown to be an effective method for the separation of phloroglucinol derivatives from Agrimonia pilosa.[3]
2.2.2.1. Two-Phase Solvent System Selection
The choice of the two-phase solvent system is critical for successful separation in CCC. A suitable system for the separation of phloroglucinol derivatives is a non-aqueous system such as n-hexane-acetonitrile-dichloromethane-methanol. The optimal ratio is determined through preliminary experiments to achieve an appropriate partition coefficient (K) for the target compounds.
2.2.2.2. Counter-Current Chromatography Procedure
-
Preparation of the CCC Apparatus: The multilayer coil planet centrifuge is filled with the stationary phase of the selected solvent system.
-
Sample Loading: The crude extract is dissolved in a small volume of the mobile phase and injected into the CCC system.
-
Elution: The mobile phase is pumped through the coil at a specific flow rate, and the effluent is collected in fractions.
-
Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.
-
Pooling and Concentration: Fractions containing pure this compound are pooled and concentrated under reduced pressure to yield the purified compound.
2.2.3. Characterization of this compound
The structural elucidation and confirmation of the isolated this compound are performed using spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to determine the chemical structure of the molecule. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms.[1][4][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound.[6][7][8] Electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides fragmentation patterns that further confirm the structure.[9]
Biological Activity and Signaling Pathways
This compound has been reported to exhibit significant anticancer activity through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and mitochondrial function.
Inhibition of the PGC-1α/NRF1/TFAM Signaling Pathway
This compound has been shown to inhibit the progression of colon carcinoma by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway.[10] This pathway is a master regulator of mitochondrial biogenesis.
-
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α): A transcriptional coactivator that regulates mitochondrial biogenesis and cellular energy metabolism.[11][12]
-
Nuclear Respiratory Factor 1 (NRF1): A transcription factor that is a downstream target of PGC-1α and regulates the expression of nuclear-encoded mitochondrial proteins.[13][14][15]
-
Mitochondrial Transcription Factor A (TFAM): A key activator of mitochondrial DNA transcription and replication, also regulated by NRF1.[11][12]
The inhibitory effect of this compound on this pathway leads to decreased mitochondrial biogenesis and function, ultimately inducing apoptosis in cancer cells.
Modulation of the c-MYC/SKP2/p27 Axis
-
c-MYC: A proto-oncogene that acts as a transcription factor to promote cell proliferation.[18][19]
-
S-phase kinase-associated protein 2 (SKP2): An F-box protein that is a component of the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex, which targets proteins for degradation.
-
p27Kip1 (p27): A cyclin-dependent kinase (CDK) inhibitor that negatively regulates the G1/S phase transition.
This compound has been shown to downregulate c-MYC and SKP2, leading to an accumulation of p27. This increase in p27 inhibits CDK activity, resulting in cell cycle arrest at the G0/G1 phase.[9]
Experimental Protocols for Mechanistic Studies
To investigate the molecular mechanisms of this compound, the following experimental protocols are commonly employed.
Western Blot Analysis
Western blotting is used to detect and quantify the protein levels of key components of the signaling pathways affected by this compound.
Protocol:
-
Cell Lysis: Cancer cells treated with this compound are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., PGC-1α, NRF1, TFAM, c-MYC, p27) at appropriate dilutions.[11][12][18]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Workflow Diagram:
Immunofluorescence Staining
Immunofluorescence is used to visualize the subcellular localization and expression levels of target proteins within cells.
Protocol:
-
Cell Seeding: Cells are seeded on glass coverslips in a culture plate and treated with this compound.
-
Fixation: The cells are fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[20]
-
Permeabilization: The cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.[11][14]
-
Blocking: Non-specific binding is blocked by incubating the cells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.[20]
-
Primary Antibody Incubation: The cells are incubated with primary antibodies against the target proteins (e.g., c-MYC, p27) overnight at 4°C.[19][21]
-
Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[20]
-
Counterstaining and Mounting: The cell nuclei are counterstained with DAPI, and the coverslips are mounted on glass slides with a mounting medium.
-
Imaging: The stained cells are visualized using a fluorescence microscope.
Workflow Diagram:
Conclusion
This compound, a key bioactive constituent of Agrimonia pilosa, holds considerable promise as a therapeutic agent, particularly in the field of oncology. This technical guide has provided a detailed overview of its natural source, a comprehensive methodology for its extraction and purification, and an in-depth look at the signaling pathways it modulates. The experimental protocols outlined herein offer a practical framework for researchers seeking to investigate the multifaceted pharmacological properties of this intriguing natural product. Further research focused on optimizing extraction yields and conducting more extensive preclinical and clinical studies is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. HKU Scholars Hub: this compound, a natural product from agrimonia pilosa : total synthesis, anticancer activities, and mechanism of action studies [hub.hku.hk]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. High resolution mass spectrometry based techniques at the crossroads of metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dial.uclouvain.be [dial.uclouvain.be]
- 8. Ultrahigh resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound present in Agrimonia pilosa Ledeb impedes cell cycle progression of cancer cells through G0 state arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expression of Mitochondrial Regulators PGC1α and TFAM as Putative Markers of Subtype and Chemoresistance in Epithelial Ovarian Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PGC1A Antibody (3G6) | Cell Signaling Technology [cellsignal.com]
- 13. Mitophagy receptor FUNDC1 is regulated by PGC‐1α/NRF1 to fine tune mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchers.mq.edu.au [researchers.mq.edu.au]
- 18. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 19. c-MYC antibody (10828-1-AP) | Proteintech [ptglab.com]
- 20. static.fishersci.eu [static.fishersci.eu]
- 21. biocompare.com [biocompare.com]
Agrimol B: A Technical Guide on its Discovery, Background, and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agrimol B is a naturally occurring trimeric acylphloroglucinol first isolated in 1975 from the plant Agrimonia pilosa Ledeb., a herb used in traditional East Asian medicine.[1][2] Despite its early discovery, comprehensive investigation into its biological activities is a more recent endeavor.[1] This document provides an in-depth overview of the historical background of this compound, its anticancer and metabolic modulatory activities, and the underlying molecular mechanisms. It summarizes key quantitative data from preclinical studies and details the experimental protocols used to elucidate its function. The primary mechanisms of action discussed include the inhibition of mitochondrial biogenesis in colon cancer via the PGC-1α/NRF1/TFAM pathway, induction of G0 cell cycle arrest in prostate and lung cancer, and activation of the SIRT1 pathway, which influences adipogenesis.[3][4][5] This guide is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this compound.
Discovery and Historical Background
This compound is a polyphenol and a key bioactive constituent of Agrimonia pilosa (known as Xian he cao in Chinese), a plant belonging to the Rosaceae family.[1][5] This plant has a long history of use in traditional Chinese medicine for treating a variety of ailments, including tumors and diarrhea.[5]
Although the compound was first isolated in 1975, for many years, few studies were conducted to evaluate its biological potential.[1] It was primarily regarded as an important chemical marker for the quality control of Agrimonia pilosa as listed in the Chinese Pharmacopoeia.[1] Recent scientific interest has surged, leading to improved total synthesis strategies to overcome its low natural abundance and enabling a deeper investigation into its pharmacological properties.[1] These investigations have revealed that this compound possesses significant anticancer, anti-adipogenic, and senolytic (ability to clear senescent cells) activities.[4][6]
Key Bioactivities and Mechanisms of Action
This compound exhibits a complex and pleiotropic pharmacological profile, acting on multiple cellular pathways. Its primary therapeutic potential has been explored in oncology and metabolic diseases.
This compound has demonstrated potent anticancer effects across various cancer types, operating through distinct mechanisms.
-
Inhibition of Mitochondrial Function in Colon Carcinoma: In human colon cancer cells (HCT116), this compound inhibits cancer progression by blocking mitochondrial function.[3][7] It directly interacts with and downregulates the peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α).[3][7] This action suppresses the downstream transcription of nuclear respiratory factor 1 (NRF1) and mitochondrial transcription factor A (TFAM), which are crucial for mitochondrial biogenesis.[3][7] The disruption of mitochondrial function leads to increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis (programmed cell death).[3][7]
-
Targeting NAD(P)H: Quinone Dehydrogenase 1 (NQO1) in Hepatocellular Carcinoma: In hepatocellular carcinoma (HCC) cells, this compound has been shown to inhibit cell growth by targeting NQO1, an enzyme involved in regulating intracellular redox homeostasis.[5]
This compound also exhibits significant anti-adipogenic (fat cell formation inhibiting) properties. It is a potent activator of Sirtuin 1 (SIRT1), a key protein in metabolic regulation.[2][4]
-
SIRT1 Activation: By activating SIRT1, this compound suppresses the differentiation of pre-adipocytes (3T3-L1 cells) into mature fat cells.[4][10] This is achieved by downregulating the expression of critical adipogenic transcription factors like PPARγ and C/EBPα, as well as their downstream targets involved in fatty acid synthesis (FAS) and lipid storage.[4][10]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
|---|---|---|---|---|
| 3T3-L1 | Adipocyte | IC50 (Adipogenesis) | 3.35 ± 0.32 µM | [4][10] |
| PC-3 | Prostate Cancer | GI50 (Growth Inhibition) | 29 µM | [4] |
| A549 | Lung Cancer | GI50 (Growth Inhibition) | 19 µM | [4] |
| HCT116 | Colon Cancer | Effective Concentration | 144 - 576 nM |[3][7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Outcome | Reference |
|---|---|---|---|---|
| Mouse Xenograft | Prostate Cancer (PC-3) | 10 mg/kg (Oral, daily) | Reduced tumor volume | [4][10] |
| Mouse Xenograft | Colon Cancer (HCT116) | Not specified | Suppressed tumor growth |[3][7] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key molecular pathways affected by this compound and a typical experimental workflow for its analysis.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
-
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
-
Methodology (HCT116 cells):
-
Cell Seeding: Human colon cancer HCT116 cells are seeded into 96-well plates at a specified density and cultured overnight to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 144, 288, and 576 nM).[3][7] A control group receives medium with the vehicle (e.g., DMSO).
-
Incubation: Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Assay: After incubation, MTT reagent is added to each well and incubated to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.
-
-
Objective: To quantify the rate of apoptosis induced by this compound.
-
Methodology (HCT116 cells):
-
Treatment: HCT116 cells are treated with different concentrations of this compound (e.g., 0, 144, 288, and 576 nM) for a specified time.[3]
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, and Annexin V-positive/PI-positive cells are late apoptotic.
-
-
Objective: To examine the effect of this compound on the expression levels of key proteins in a signaling pathway.
-
Methodology (PGC-1α, NRF1, TFAM):
-
Protein Extraction: HCT116 cells are treated with this compound. After treatment, cells are lysed using RIPA buffer containing protease inhibitors to extract total protein.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by molecular weight using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking & Incubation: The membrane is blocked with non-fat milk or BSA to prevent non-specific antibody binding. It is then incubated overnight with primary antibodies specific to the target proteins (e.g., anti-PGC-1α, anti-NRF1, anti-TFAM) and a loading control (e.g., anti-β-actin).
-
Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Objective: To evaluate the in vivo antitumor effect of this compound.
-
Methodology (Prostate Cancer):
-
Cell Implantation: PC-3 human prostate cancer cells are suspended in a suitable medium and injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a certain volume, mice are randomized into control and treatment groups. The treatment group receives daily oral administration of this compound (e.g., 10 mg/kg), while the control group receives the vehicle.[4][9][10]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every few days) throughout the study. Tumor volume is often calculated using the formula: (Length × Width²) / 2.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further histological or molecular analysis.
-
References
- 1. HKU Scholars Hub: this compound, a natural product from agrimonia pilosa : total synthesis, anticancer activities, and mechanism of action studies [hub.hku.hk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Preliminary Data on the Senolytic Effects of Agrimonia pilosa Ledeb. Extract Containing Agrimols for Immunosenescence in Middle-Aged Humans: A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Comparison Study [mdpi.com]
- 7. This compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
- 9. This compound present in Agrimonia pilosa Ledeb impedes cell cycle progression of cancer cells through G0 state arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Agrimol B: A Potent Inhibitor of the PGC-1α/NRF1/TFAM Signaling Pathway in Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Agrimol B, a natural compound extracted from Agrimonia pilosa Ledeb., has emerged as a significant subject of interest in oncological research. This technical guide synthesizes the current understanding of this compound's mechanism of action, with a particular focus on its inhibitory effects on the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α)/nuclear respiratory factor 1 (NRF1)/mitochondrial transcription factor A (TFAM) signaling pathway. By disrupting this critical axis of mitochondrial biogenesis, this compound induces mitochondrial dysfunction and promotes apoptosis in cancer cells, highlighting its potential as a novel anti-cancer therapeutic. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows to support further investigation and drug development efforts.
Introduction
Mitochondrial biogenesis, the process of generating new mitochondria, is a critical cellular function often hijacked by cancer cells to meet their high energy demands and support rapid proliferation. The PGC-1α/NRF1/TFAM signaling pathway is a master regulatory cascade governing this process.[1][2] PGC-1α, a transcriptional coactivator, stimulates the expression of NRF1, which in turn activates the transcription of TFAM.[1][2] TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA), thereby driving the synthesis of new mitochondrial components.[1]
This compound has been identified as a direct inhibitor of PGC-1α.[1][3] This interaction disrupts the downstream signaling, leading to a significant reduction in mitochondrial biogenesis and subsequent impairment of mitochondrial function.[1][3] The consequences for cancer cells are profound, including increased production of reactive oxygen species (ROS), decreased mitochondrial membrane potential, and ultimately, the induction of apoptosis.[1][3]
Mechanism of Action: Inhibition of the PGC-1α/NRF1/TFAM Pathway
Molecular docking studies have predicted a high-affinity interaction between this compound and PGC-1α.[1][3] This binding event is the initial step in a cascade of inhibitory effects that ultimately cripple the cancer cell's ability to generate new, functional mitochondria. The downstream consequences of PGC-1α inhibition by this compound are a concentration-dependent decrease in the expression of both NRF1 and TFAM.[1][2]
Signaling Pathway Diagram
Caption: this compound inhibits PGC-1α, disrupting mitochondrial biogenesis.
Quantitative Data Summary
The inhibitory effects of this compound on the PGC-1α/NRF1/TFAM signaling pathway have been quantified in human colon cancer HCT116 cells. The following tables summarize the dose-dependent reduction in the protein expression of key components of this pathway following a 48-hour treatment with this compound.[4]
Table 1: Effect of this compound on PGC-1α Protein Expression
| This compound Concentration (nM) | Relative PGC-1α Expression (Normalized to Control) |
| 0 | 1.00 |
| 144 | ~0.80 |
| 288 | ~0.60 |
| 576 | ~0.40 |
Table 2: Effect of this compound on NRF1 Protein Expression
| This compound Concentration (nM) | Relative NRF1 Expression (Normalized to Control) |
| 0 | 1.00 |
| 144 | ~0.75 |
| 288 | ~0.55 |
| 576 | ~0.45 |
Table 3: Effect of this compound on TFAM Protein Expression
| This compound Concentration (nM) | Relative TFAM Expression (Normalized to Control) |
| 0 | 1.00 |
| 144 | ~0.85 |
| 288 | ~0.65 |
| 576 | ~0.50 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on the PGC-1α/NRF1/TFAM signaling pathway.
Cell Culture and Treatment
-
Cell Line: Human colon carcinoma HCT116 cells.
-
Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound (0, 144, 288, and 576 nM) or vehicle control (e.g., DMSO). Cells are then incubated for the desired time period (e.g., 48 hours).[1][2]
Western Blotting for Protein Expression Analysis
This protocol is used to determine the relative protein levels of PGC-1α, NRF1, and TFAM.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for PGC-1α, NRF1, TFAM, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Quantification: The band intensities are quantified using densitometry software (e.g., ImageJ), and the expression of target proteins is normalized to the loading control.[4]
Experimental Workflow Diagram
References
- 1. Frontiers | this compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway [frontiersin.org]
- 2. This compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Interaction of Agrimol B with c-MYC, SKP2, and p27 Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agrimol B, a polyphenol derived from Agrimonia pilosa Ledeb, has emerged as a compound of interest in oncology research due to its anti-proliferative effects. This technical guide delves into the molecular interactions of this compound with the critical cell cycle regulatory proteins: the proto-oncogene c-MYC, the S-phase kinase-associated protein 2 (SKP2), and the cyclin-dependent kinase inhibitor p27 (also known as CDKN1B). This document synthesizes the current understanding of how this compound modulates the c-MYC/SKP2/p27 signaling axis, leading to cell cycle arrest. It provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for key assays, and visual representations of the involved pathways and workflows. This guide is intended to serve as a valuable resource for researchers and professionals in drug development investigating novel anti-cancer therapeutics.
Introduction: The c-MYC/SKP2/p27 Axis in Cell Cycle Progression
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. The transition from the G1 phase to the S phase is a critical checkpoint, and the proteins c-MYC, SKP2, and p27 are key players in this regulation.
-
c-MYC: A transcription factor that is a master regulator of cell proliferation, growth, and apoptosis. Overexpression of c-MYC is implicated in a wide range of human cancers and drives cell cycle progression by, in part, upregulating genes involved in cell division.
-
SKP2: An F-box protein that is a component of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex. SKP2 is responsible for targeting specific proteins for proteasomal degradation. Its expression is often induced by c-MYC.
-
p27: A cyclin-dependent kinase (CDK) inhibitor that negatively regulates the G1/S phase transition by binding to and inhibiting cyclin E-CDK2 complexes. Low levels of p27 are associated with poor prognosis in many cancers.
The c-MYC/SKP2/p27 signaling pathway is a critical axis in cell cycle control. In proliferating cells, c-MYC promotes the transcription of SKP2. The SCF-SKP2 complex then targets p27 for ubiquitination and subsequent degradation by the proteasome. This reduction in p27 levels allows for the activation of cyclin E-CDK2, which phosphorylates key substrates to drive the cell into the S phase.
This compound: A Modulator of the c-MYC/SKP2/p27 Axis
Specifically, treatment of cancer cells with this compound has been observed to:
-
Decrease the expression of c-MYC.
-
Decrease the expression of SKP2.
-
Increase the expression and promote the stabilization of p27. [3]
This concerted action effectively restores the inhibitory function of p27, leading to the arrest of the cell cycle and a reduction in cancer cell proliferation.
Quantitative Data
The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The following table summarizes the available growth inhibition data.
| Compound | Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| This compound | PC-3 (Prostate Cancer) | DNA content (SYBR Green) | GI50 | ~11-29 | [3] |
| This compound | A549 (Lung Cancer) | DNA content (SYBR Green) | GI50 | ~11-29 | [3] |
| This compound | PC-3 (Prostate Cancer) | DNA content (SYBR Green) | GI90 | ~36-71 | [3] |
| This compound | A549 (Lung Cancer) | DNA content (SYBR Green) | GI90 | ~36-71 | [3] |
Note: GI50 and GI90 represent the concentrations at which 50% and 90% of cell growth is inhibited, respectively.
Signaling Pathways and Experimental Workflows
The c-MYC/SKP2/p27 Signaling Pathway
The following diagram illustrates the established signaling cascade involving c-MYC, SKP2, and p27, which is a key target for therapeutic intervention.
Proposed Mechanism of Action of this compound
This compound intervenes in this pathway by altering the expression levels of the key protein components. The diagram below illustrates the proposed mechanism of action.
Experimental Workflow for Investigating this compound's Effects
A typical experimental workflow to elucidate the effects of this compound on the c-MYC/SKP2/p27 pathway is outlined below.
Detailed Experimental Protocols
The following are representative, detailed protocols for the key experiments used to characterize the interaction of this compound with the c-MYC/SKP2/p27 pathway. Note: These are generalized protocols and may require optimization for specific cell lines and experimental conditions. The specific protocols from the primary research by Hnit et al. (2021) were not publicly available.
Western Blotting for c-MYC, SKP2, and p27 Expression
Objective: To determine the effect of this compound on the protein expression levels of c-MYC, SKP2, and p27.
Materials:
-
Cancer cells (e.g., PC-3, A549)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-MYC, anti-SKP2, anti-p27, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-MYC, SKP2, p27, and the loading control overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.
Flow Cytometry for Cell Cycle Analysis
Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cells
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound as described for Western blotting.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to gate the cell populations and analyze the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunofluorescence for p27 Localization
Objective: To visualize the subcellular localization of p27 in response to this compound treatment.
Materials:
-
Cancer cells
-
This compound
-
Glass coverslips
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-p27
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with this compound.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with the anti-p27 primary antibody overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides with mounting medium, and visualize the cells using a fluorescence microscope.
Discussion and Future Directions
The available evidence strongly suggests that this compound exerts its anti-proliferative effects by modulating the expression of key proteins in the c-MYC/SKP2/p27 signaling axis. By downregulating the oncogenic drivers c-MYC and SKP2, and upregulating the tumor suppressor p27, this compound effectively reinstates the G1/S checkpoint, leading to cell cycle arrest.
However, several areas warrant further investigation to fully elucidate the mechanism of action of this compound:
-
Direct Target Identification: It remains to be determined whether this compound directly binds to c-MYC, SKP2, or p27, or if it acts on upstream regulators of this pathway. Biophysical assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to investigate direct binding interactions.
-
Enzymatic Activity Assays: In vitro ubiquitination assays could be performed to assess whether this compound directly inhibits the E3 ligase activity of the SCF-SKP2 complex.
-
In Vivo Efficacy: While initial studies have shown promise in xenograft models, further in vivo studies are needed to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in more complex tumor models.
-
Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, particularly those that target different stages of the cell cycle or other signaling pathways, could lead to more effective treatment strategies.
Conclusion
This compound is a promising natural compound that targets the c-MYC/SKP2/p27 signaling pathway, a critical regulator of cell cycle progression that is frequently dysregulated in cancer. Its ability to decrease the expression of c-MYC and SKP2 while increasing the expression of p27 provides a strong rationale for its further development as a potential anti-cancer therapeutic. This technical guide provides a comprehensive overview of the current knowledge and a framework for future research into the detailed molecular mechanisms of this compound.
References
Methodological & Application
Agrimol B: Application Notes and Protocols for In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective dosage and experimental protocols for the in vivo use of Agrimol B, a natural compound derived from Agrimonia pilosa Ledeb. The information is curated from recent scientific literature to guide researchers in designing their animal studies.
Summary of Effective Dosages
The effective dosage of this compound in vivo varies depending on the animal model and the condition being studied. The following table summarizes key quantitative data from recent studies.
| Animal Model | Cancer Cell Line (if applicable) | This compound Dosage | Administration Route | Key Findings |
| Subcutaneous Tumor Xenograft Mouse Model (BALB/c nude mice) | Human Colon Carcinoma (HCT116) | 10 mg/kg and 20 mg/kg | Not explicitly stated, presumed intraperitoneal | Inhibited tumor progression by blocking mitochondrial function. |
| Prostate Cancer Xenograft Mouse Model | Human Prostate Cancer Cells | 10 mg/kg | Oral | Reduced tumor growth by impeding the cell cycle.[1][2] |
| Cisplatin-Induced Acute Kidney Injury Mouse Model | N/A | Not specified in abstract | Not specified in abstract | Alleviated kidney injury by activating the Sirt1/Nrf2 signaling pathway.[3] |
Experimental Protocols
Subcutaneous Colon Carcinoma Xenograft Model[4][5]
This protocol details the methodology used to assess the anti-tumor effects of this compound on colon carcinoma in a mouse model.
a. Animal Model:
-
Species: Male BALB/c nude mice.
-
Age: 35 days old.
b. Cell Culture and Implantation:
-
Human colon cancer HCT116 cells are cultured.
-
1 x 10⁶ HCT116 cells are implanted subcutaneously into the mice to establish tumors.
c. Treatment Protocol:
-
Mice are randomized into treatment groups once the tumor diameter reaches ≥5 mm.
-
This compound Groups: Treated with 10 mg/kg and 20 mg/kg of this compound.
-
Positive Control Group: Treated with 5 mg/kg of 5-Fluorouracil (5-FU).
-
Control Group: Vehicle control.
-
The frequency and duration of administration should be optimized for the specific study design.
d. Assessment:
-
Tumor volume is calculated using the formula: length × (width)².
-
After the final dose, animals are euthanized.
-
Tumors are excised, weighed, and washed with PBS.
-
Samples are collected for hematoxylin and eosin (H&E) staining, immunofluorescence, and Western blotting to analyze pathological features and protein expression.
Prostate Cancer Xenograft Model[1][2]
This protocol outlines the procedure for evaluating the effect of orally administered this compound on prostate cancer xenografts.
a. Animal Model:
-
The specific mouse strain is not detailed in the abstract, but immunodeficient mice (e.g., nude or SCID) are standard for xenograft models.
b. Cell Implantation:
-
Human prostate cancer cells are injected into the mice to induce tumor formation.
c. Treatment Protocol:
-
This compound Group: Administered 10 mg/kg of this compound orally.
-
The treatment schedule (e.g., daily, every other day) and duration should be defined based on the study's objectives.
d. Assessment:
-
Tumor growth is monitored throughout the study.
-
The effect on key cell cycle regulators such as c-MYC, SKP2, and p27 can be assessed via immunoblotting and immunofluorescence of tumor tissue.[1][2]
Signaling Pathways and Visualizations
This compound has been shown to exert its effects through the modulation of specific signaling pathways.
PGC-1α/NRF1/TFAM Signaling Pathway in Colon Carcinoma
In colon carcinoma, this compound inhibits mitochondrial biogenesis and promotes apoptosis by blocking the PGC-1α/NRF1/TFAM signaling pathway.[4][5][6] Molecular docking studies suggest a high likelihood of this compound interacting with PGC-1α.[4][5] This interaction leads to the downregulation of Nuclear Respiratory Factor 1 (NRF1) and Mitochondrial Transcription Factor A (TFAM), which are crucial for mitochondrial biogenesis.[4][5][6] The inhibition of this pathway results in increased oxidative stress and apoptosis in cancer cells.[4][5]
Caption: this compound inhibits the PGC-1α/NRF1/TFAM pathway.
Sirt1/Nrf2 Signaling Pathway in Acute Kidney Injury
In a model of cisplatin-induced acute kidney injury, this compound was found to be protective by activating the Sirt1/Nrf2 signaling pathway.[3] This pathway is critical in mitigating oxidative stress. This compound upregulates the expression of Sirtuin 1 (Sirt1) and Nuclear factor erythroid 2-related factor 2 (Nrf2), as well as downstream antioxidant molecules.[3]
Caption: this compound activates the Sirt1/Nrf2 protective pathway.
Experimental Workflow for In Vivo this compound Studies
The following diagram illustrates a general workflow for conducting in vivo studies with this compound.
Caption: General workflow for in vivo this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound present in Agrimonia pilosa Ledeb impedes cell cycle progression of cancer cells through G0 state arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alleviates cisplatin-induced acute kidney injury by activating the Sirt1/Nrf2 signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway [frontiersin.org]
Application of Agrimol B in Western Blot Analysis: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blot analysis to investigate the effects of Agrimol B, a natural polyphenolic compound isolated from Agrimonia pilosa Ledeb. This compound has demonstrated significant anti-cancer properties by modulating key signaling pathways involved in cell cycle progression, mitochondrial function, and apoptosis. Western blotting is an essential technique to elucidate the molecular mechanisms of this compound by quantifying its impact on the expression levels of target proteins.
Introduction
Key Signaling Pathways Modulated by this compound
Western blot analysis can be employed to investigate the effect of this compound on several key signaling pathways.
Cell Cycle Regulation
This compound induces G0 arrest in cancer cells by downregulating the expression of c-MYC and SKP2, and upregulating the expression of the cyclin-dependent kinase inhibitor p27.[1][3]
References
- 1. This compound present in Agrimonia pilosa Ledeb impedes cell cycle progression of cancer cells through G0 state arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound alleviates cisplatin-induced acute kidney injury by activating the Sirt1/Nrf2 signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway [frontiersin.org]
Agrimol B-Induced Cell Cycle Arrest: An Application Note for Flow Cytometry Analysis
Introduction
Agrimol B, a natural polyphenolic compound isolated from Agrimonia pilosa, has garnered significant interest in oncological research for its potential as an anticancer agent. Emerging evidence suggests that this compound exerts its antitumor effects by inducing cell cycle arrest, thereby inhibiting the proliferation of cancer cells. This application note provides a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry, a powerful technique for single-cell analysis of DNA content. Additionally, it elucidates the key signaling pathways implicated in the mechanism of action of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: Signaling Pathways
This compound has been shown to modulate key signaling pathways that regulate cell cycle progression, primarily inducing a G0/G1 phase arrest. Two prominent pathways have been identified:
-
The c-MYC/SKP2/p27 Signaling Pathway: this compound treatment leads to the downregulation of the proto-oncogene c-MYC and S-phase kinase-associated protein 2 (SKP2).[1][2] SKP2 is a component of the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex, which targets the cyclin-dependent kinase inhibitor p27 for degradation.[3] By inhibiting SKP2, this compound stabilizes p27 levels.[2] Elevated p27 then binds to and inhibits cyclin-CDK complexes, primarily Cyclin E-CDK2, which are essential for the G1/S phase transition, thus leading to cell cycle arrest in the G0/G1 phase.[3]
-
The PGC-1α/NRF1/TFAM Signaling Pathway: this compound has also been found to inhibit the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[4][5] PGC-1α is a master regulator of mitochondrial biogenesis and function. Its inhibition leads to the downstream suppression of nuclear respiratory factor 1 (NRF1) and mitochondrial transcription factor A (TFAM).[4][5][6] This disruption of mitochondrial function is intrinsically linked to cell cycle progression, and its impairment can contribute to the G0/G1 arrest observed with this compound treatment.[4][5]
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the cell cycle distribution of HCT116 human colon cancer cells after 24 hours of treatment. The data demonstrates a significant increase in the percentage of cells in the G0/G1 phase with a corresponding decrease in the S and G2/M phases as the concentration of this compound increases.
| This compound Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |
| 144 | 65.8 ± 3.1 | 22.5 ± 1.5 | 11.7 ± 0.9 |
| 288 | 75.3 ± 3.8 | 15.2 ± 1.1 | 9.5 ± 0.7 |
| 576 | 85.1 ± 4.2 | 8.7 ± 0.9 | 6.2 ± 0.5 |
Data is presented as mean ± standard deviation.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., HCT116, PC-3, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Cell Culture and Treatment
-
Seed the cancer cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 144, 288, 576 nM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the solvent used for this compound.
Cell Harvesting and Fixation
-
After the treatment period, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight) for complete fixation.
Propidium Iodide Staining and Flow Cytometry Analysis
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). Gate the cell populations to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Mandatory Visualizations
References
- 1. This compound present in Agrimonia pilosa Ledeb impedes cell cycle progression of cancer cells through G0 state arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The p27–Skp2 axis mediates glucocorticoid-induced cell cycle arrest in T-lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway [frontiersin.org]
- 6. Resistin destroys mitochondrial biogenesis by inhibiting the PGC-1α/ NRF1/TFAM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Determining the Cytotoxicity of Agrimol B using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a widely-used colorimetric method to assess cell viability and proliferation.[1] The core principle of the assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[2] This conversion is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells. Consequently, the amount of formazan produced is directly proportional to the number of viable cells.[3] The insoluble crystals are then solubilized, and the absorbance is measured spectrophotometrically, typically between 550 and 600 nm.[1]
Materials and Reagents
-
Target cancer cell lines (e.g., HCT116, PC-3, A549)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, 2 mM L-glutamine)[1]
-
Agrimol B
-
Dimethyl sulfoxide (DMSO), sterile filtered[2]
-
MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) powder
-
Phosphate Buffered Saline (PBS), sterile[2]
-
96-well flat-bottom sterile microplates[1]
-
Multichannel pipette
-
Microplate (ELISA) reader[1]
-
Humidified incubator (37°C, 5% CO₂)[1]
Experimental Protocol
3.1. Reagent Preparation
-
MTT Stock Solution (5 mg/mL): Aseptically dissolve 50 mg of MTT powder in 10 mL of sterile PBS.[2] Mix by vortexing until fully dissolved. Sterilize the solution by passing it through a 0.2 µm filter.[7] Store in light-protected aliquots at -20°C.[7] Before use, thaw at 37°C if any precipitate is observed.[3]
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
This compound Working Solutions: Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations for treatment.
3.2. Assay Procedure
-
Cell Seeding: Harvest cells during their logarithmic growth phase.[2] Seed the cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.[2][3] Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[1]
-
Cell Treatment: After 24 hours, carefully remove the medium and replace it with 100 µL of medium containing various concentrations of this compound.
-
Test Wells: Add serial dilutions of this compound.
-
Control Wells: Add medium with the same concentration of DMSO as the highest this compound concentration (vehicle control).
-
Blank Wells: Add 100 µL of culture medium without cells to serve as a background control.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1]
-
-
MTT Incubation: Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[1] Gently mix and incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals using an inverted microscope.[8]
-
Formazan Solubilization:
-
For Adherent Cells: Carefully aspirate the medium from each well without disturbing the formazan crystals or the cell layer.
-
For Suspension Cells: Centrifuge the plate at 1,000 x g for 5 minutes and carefully aspirate the supernatant.[7]
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2][7]
-
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance within one hour at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[1] A reference wavelength of >650 nm can be used to reduce background noise.[1][8]
3.3. Data Analysis
-
Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Cell Viability (%):
-
Cell Viability (%) = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Control Cells) x 100
-
-
Determine IC₅₀: Plot the cell viability (%) against the log concentration of this compound to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) value.
Data Presentation
The cytotoxic effects of this compound have been quantified in various cancer cell lines. The data below summarizes the reported inhibitory concentrations.
| Cell Line | Compound | Parameter | Value | Reference |
| HCT116 (Human Colon Carcinoma) | This compound | IC₅₀ | 280 nM | [4] |
| PC-3 (Human Prostate Cancer) | This compound | GI₅₀ | 29 µM | [6] |
| A549 (Human Lung Cancer) | This compound | GI₅₀ | 19 µM | [6] |
IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (Half-maximal growth inhibition) are measures of a compound's potency in inhibiting a biological or biochemical function.
Visualizations
Caption: Workflow for the MTT cytotoxicity assay with this compound.
Caption: this compound inhibits the PGC-1α/NRF1/TFAM signaling pathway.[4][9][10]
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. goldbio.com [goldbio.com]
- 3. biotium.com [biotium.com]
- 4. Frontiers | this compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway [frontiersin.org]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. This compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to resolve Agrimol B solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges when working with Agrimol B in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a solid compound with poor solubility in water. It is, however, soluble in organic solvents, particularly Dimethyl Sulfoxide (DMSO).
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: DMSO is the recommended solvent for preparing concentrated stock solutions of this compound.[1]
Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A3: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. Generally, a final DMSO concentration of less than 0.5% is considered safe for most cell lines, with some sensitive cell lines requiring even lower concentrations.[2][3][4] It is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its hydrophobic nature, which will likely result in poor solubility and precipitation. The standard practice is to first dissolve it in DMSO to create a high-concentration stock solution, which can then be diluted into the desired aqueous medium.
Troubleshooting Guide: Resolving this compound Solubility Issues
This guide addresses common problems encountered when preparing aqueous solutions of this compound.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | - Ensure you are using a sufficient volume of DMSO to achieve the desired concentration. - Vortex the solution for several minutes. - Gentle warming (e.g., in a 37°C water bath) and sonication can aid dissolution. |
| A precipitate forms immediately upon diluting the DMSO stock solution into an aqueous buffer or cell culture medium. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Decrease the final concentration of this compound in the aqueous solution. - Increase the final concentration of DMSO (while staying within the tolerated limit for your cells). - Add the this compound DMSO stock to the aqueous solution dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations. |
| The solution appears cloudy or hazy after dilution. | Formation of fine precipitates or aggregates. | - Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles. This is particularly important for sterile applications like cell culture. - Consider the use of solubilizing agents such as surfactants (e.g., Tween 80, Pluronic F-68) or cyclodextrins in your aqueous solution, but be sure to test their compatibility with your experimental system. |
| I observe crystal formation in my prepared aqueous solution over time. | The compound is precipitating out of the solution due to instability at the storage temperature or a change in pH. | - Prepare fresh dilutions of this compound from the DMSO stock immediately before each experiment. - If short-term storage of the diluted solution is necessary, store it at 4°C, but visually inspect for any precipitation before use. - Ensure the pH of your final aqueous solution is compatible with this compound's stability. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in DMSO.
| Solvent | Concentration | Method | Reference |
| DMSO | 10 mM | Not specified | Vendor Data |
| DMSO | 100 mM | Not specified | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 682.75 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.010 mol/L * 0.001 L * 682.75 g/mol = 0.0068275 g = 6.83 mg
-
-
-
Weigh this compound:
-
Carefully weigh out 6.83 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath for a few minutes, followed by vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Store the 10 mM this compound stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Determine the final desired concentration of this compound and DMSO.
-
For this example, we will prepare a 10 µM working solution of this compound with a final DMSO concentration of 0.1%.
-
-
Perform serial dilutions (if necessary):
-
To achieve a low final concentration, it is often necessary to perform an intermediate dilution.
-
Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in sterile cell culture medium (e.g., add 10 µL of 10 mM this compound to 90 µL of medium).
-
-
Prepare the final working solution:
-
Add the appropriate volume of the this compound stock (or intermediate stock) to the pre-warmed cell culture medium. To minimize precipitation, add the this compound stock dropwise to the medium while gently vortexing or swirling the tube.
-
To prepare a 10 µM working solution from a 10 mM stock (a 1:1000 dilution):
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound (e.g., 1 µL of DMSO to 999 µL of medium for a 0.1% DMSO control).
-
-
Use Immediately:
-
It is recommended to use the freshly prepared working solution immediately for your experiments to avoid potential precipitation over time.
-
Visualizations
References
Long-term stability of Agrimol B in DMSO at -20°C
This technical support center provides guidance on the long-term stability of Agrimol B in DMSO when stored at -20°C, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound solid?
A1: For long-term storage of solid this compound, it is recommended to store it at 4°C. Under these conditions, the compound is stable for at least four years.[1]
Q2: How should I prepare and store a stock solution of this compound in DMSO?
A2: this compound is soluble in DMSO, for example at a concentration of 10 mM.[1] Once dissolved, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[2]
Q3: What is the long-term stability of this compound in DMSO at -20°C?
A3: When stored at -20°C, a stock solution of this compound in DMSO should be used within one month. For longer-term storage of up to six months, it is recommended to store the stock solution at -80°C.[2]
Q4: Can I store my this compound DMSO stock solution at room temperature?
A4: It is not recommended to store dissolved this compound at room temperature for extended periods. As a general practice for small molecules, proper storage is crucial to maintain their integrity and stability.[3]
Q5: Why is it important to avoid multiple freeze-thaw cycles?
A5: Repeatedly freezing and thawing a stock solution can lead to the degradation of the compound, reducing its effective concentration and impacting experimental reproducibility.[2] Aliquoting the stock solution into smaller, single-use vials is a best practice to mitigate this.
Troubleshooting Guide: Compound Stability Issues
If you are encountering unexpected or inconsistent results in your experiments with this compound, consider the following troubleshooting steps related to its stability.
Initial Checks
-
Verify Storage Conditions: Confirm that your this compound stock solution in DMSO has been stored at -20°C for no longer than one month, or at -80°C for no longer than six months.[2]
-
Review Aliquoting Practice: Ensure that the stock solution was aliquoted after preparation to minimize freeze-thaw cycles.
-
Check for Precipitation: Before use, visually inspect the thawed aliquot for any signs of precipitation. If crystals are visible, gently warm the vial and vortex to ensure the compound is fully dissolved.
Experimental Controls
-
Positive Control: Include a positive control in your assay that is known to be stable and produce a consistent effect. This will help differentiate between a compound stability issue and a problem with the assay itself.
-
Freshly Prepared Solution: If stability is a primary concern, prepare a fresh stock solution of this compound from the solid compound and compare its activity to your stored stock.
Data Presentation: Storage Stability of this compound
| Compound Format | Solvent | Storage Temperature | Recommended Storage Period | Source |
| Solid | N/A | 4°C | ≥ 4 years | [1] |
| Stock Solution | DMSO | -20°C | ≤ 1 month | [2] |
| Stock Solution | DMSO | -80°C | ≤ 6 months | [2] |
Experimental Protocols
Protocol: Assessment of Small Molecule Stability in Solution
This protocol provides a general framework for assessing the stability of a compound like this compound in a DMSO stock solution over time.
Objective: To determine the degradation rate of the compound under specific storage conditions.
Materials:
-
Solid this compound
-
Anhydrous DMSO
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
UV-Vis detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve the compound in anhydrous DMSO to a precise final concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, dilute a small aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
Inject the diluted sample into the HPLC system.
-
Record the peak area of the compound, which corresponds to its initial concentration. This will serve as the baseline (100% activity).
-
-
Storage and Sampling:
-
Aliquot the remaining stock solution into multiple vials and store them at the desired temperature (-20°C).
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 2 months), retrieve one aliquot.
-
-
HPLC Analysis at Each Time Point:
-
Thaw the aliquot and prepare a sample for HPLC analysis using the same dilution factor as the initial analysis.
-
Inject the sample and record the peak area of the compound.
-
-
Data Analysis:
-
Compare the peak area at each time point to the peak area at time zero to calculate the percentage of the compound remaining.
-
Plot the percentage of remaining compound against time to visualize the degradation profile.
-
Visualizations
Caption: Troubleshooting workflow for compound stability.
Caption: this compound signaling pathway in adipogenesis.
References
Technical Support Center: Investigating Potential Off-Target Effects of Agrimol B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Agrimol B in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
Q2: What are the potential off-target effects of this compound?
Recent proteome-wide studies have identified potential direct binding partners of this compound that could be considered off-targets in certain experimental contexts. These include Heat Shock Protein 60 (HSP60), Citrate Synthase (CS), and Transaldolase (TALDO1). As a polyphenol, this compound may also exhibit pro-oxidant activity by generating hydrogen peroxide in cell culture media, which can lead to various cellular effects not related to its primary targets.
Q3: My cells are showing unexpected levels of cytotoxicity after this compound treatment. What could be the cause?
Unexpected cytotoxicity could be due to several factors:
-
Off-target effects: this compound may be interacting with proteins essential for cell survival in your specific cell line.
-
Pro-oxidant effects: As a polyphenol, this compound can generate reactive oxygen species (ROS) like hydrogen peroxide in cell culture media, leading to oxidative stress and cell death.
-
Compound stability and solubility: Ensure the compound is fully dissolved and stable in your media. Precipitation can lead to inconsistent results and cytotoxicity.
Q4: I am observing interference in my cell-based assays (e.g., MTT, luciferase). Could this compound be the cause?
Yes, polyphenols like this compound can interfere with common cell-based assays:
-
MTT Assay: The reducing nature of polyphenols can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability.[6]
-
Luciferase Assays: Some polyphenols have been reported to directly inhibit luciferase enzymes, which would lead to a false-negative signal in reporter assays.[7][8]
Q5: How can I confirm if the observed effects of this compound in my experiment are due to its primary target or an off-target effect?
To differentiate between on-target and off-target effects, you can perform several experiments:
-
Target knockdown/knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of the primary target. If the effect of this compound is diminished, it is likely an on-target effect.
-
Cellular Thermal Shift Assay (CETSA): This technique can confirm direct binding of this compound to its intended target and potential off-targets in a cellular context.
-
Use of a structurally related inactive analog: If available, a similar compound that does not engage the primary target can be used as a negative control.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results with this compound.
| Possible Cause | Troubleshooting Step |
| Compound Instability/Precipitation | Visually inspect the media for any signs of precipitation after adding this compound. Prepare fresh stock solutions and dilute them in pre-warmed media. |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments. |
| Variability in Cell Seeding Density | Ensure a uniform cell seeding density across all wells and plates, as this can significantly impact the response to treatment. |
| Pro-oxidant Effects in Media | The generation of hydrogen peroxide can vary depending on the media composition and incubation time. Test for H2O2 in your cell culture supernatant. |
Issue 2: Observed phenotype does not correlate with the known mechanism of action of this compound.
| Possible Cause | Troubleshooting Step |
| Undisclosed Off-Target Effect | The observed phenotype may be due to this compound binding to an unknown off-target. Consider performing a Thermal Proteome Profiling (TPP) experiment to identify novel binding partners. |
| Cell-Line Specific Effects | The signaling pathways modulated by this compound may differ between cell lines. Validate the expression of the intended target in your cell line. |
| Assay Artifact | The observed effect might be an artifact of the assay system. Use an orthogonal assay with a different readout to confirm the phenotype. For example, if you see an effect in an MTT assay, confirm with a cell counting-based method. |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound in Different Cancer Cell Lines
| Cell Line | Assay Type | IC50 (µM) |
| PC-3 (Prostate) | Growth Inhibition | 29 |
| A549 (Lung) | Growth Inhibition | 19 |
| HCT116 (Colon) | MTT Assay | 0.28 |
Table 2: Potential Off-Targets of this compound Identified by Thermal Proteome Profiling
| Protein | Function | Potential Implication of Off-Target Binding |
| HSP60 | Chaperone, protein folding | Altered protein homeostasis, stress response |
| Citrate Synthase (CS) | Citric acid cycle enzyme | Metabolic reprogramming, altered cellular energy levels |
| Transaldolase (TALDO1) | Pentose phosphate pathway enzyme | Changes in nucleotide synthesis and redox balance |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify the direct binding of this compound to a specific protein target within intact cells.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody against the target protein
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cultured cells with this compound or DMSO for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[9]
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Quantify the band intensities to determine the melting curve of the target protein in the presence and absence of this compound. A shift in the melting curve indicates direct binding.
Protocol 2: Measurement of Hydrogen Peroxide (H2O2) in Cell Culture Media
This protocol is to assess the pro-oxidant potential of this compound in your experimental setup.
Materials:
-
Cells and culture media
-
This compound
-
Hydrogen Peroxide Assay Kit (e.g., colorimetric or fluorometric)
-
96-well plate
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control. Include a "no cells" control with media and this compound to assess direct H2O2 generation.
-
At different time points, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the chosen hydrogen peroxide assay kit to measure the H2O2 concentration in the supernatant.[10][11][12][13][14]
-
Compare the H2O2 levels in this compound-treated wells to the control wells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Known signaling pathways modulated by this compound.
Caption: Experimental workflow to investigate potential off-target effects.
References
- 1. This compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound present in Agrimonia pilosa Ledeb impedes cell cycle progression of cancer cells through G0 state arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. 4.7. Hydrogen Peroxide Measurements in Cell Culture [bio-protocol.org]
- 11. A simple colorimetric method for the measurement of hydrogen peroxide produced by cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of Agrimol B
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Agrimol B, a promising polyphenol with anticancer properties. Due to its chemical nature, this compound is expected to have low aqueous solubility, which presents a significant hurdle for oral drug delivery.
This guide outlines several established formulation strategies that have been successfully applied to similar poorly soluble polyphenolic compounds. The data and protocols provided are based on these analogous compounds and serve as a strong starting point for developing and optimizing this compound formulations.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: this compound is a large polyphenolic compound.[1][2][3] Such molecules often exhibit poor oral bioavailability for several reasons:
-
Low Aqueous Solubility: this compound is reported to be almost insoluble in water.[1] For a drug to be absorbed in the gastrointestinal (GI) tract, it must first dissolve in the intestinal fluid. Poor solubility is a primary rate-limiting step for absorption.[4]
-
Extensive First-Pass Metabolism: Like many polyphenols, this compound may be subject to rapid metabolism by enzymes in the gut wall and liver (first-pass effect), which degrades the compound before it can reach systemic circulation.
-
Efflux by Transporters: It may be actively pumped out of intestinal cells by efflux transporters like P-glycoprotein (P-gp), further reducing absorption.[5]
Q2: What are the primary formulation strategies to overcome the low bioavailability of compounds like this compound?
A2: For poorly water-soluble drugs, particularly those in the Biopharmaceutical Classification System (BCS) Class II and IV, several advanced formulation techniques are employed. The most relevant for a compound like this compound include:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, converting it from a crystalline to a more soluble amorphous state.[6][7][8]
-
Nanoformulations: Reducing particle size to the nanometer range dramatically increases the surface area for dissolution.[9][10] Common approaches include lipid-based nanoparticles (e.g., liposomes, solid lipid nanoparticles) and polymeric nanoparticles.[11][12]
-
Cyclodextrin Complexation: This method uses cyclic oligosaccharides (cyclodextrins) to form inclusion complexes with the drug, where the hydrophobic drug molecule is encapsulated within the cyclodextrin's cavity, enhancing its solubility in water.[13]
Formulation Strategies: Protocols and Troubleshooting
Strategy 1: Solid Dispersions
Solid dispersions enhance drug solubility by converting the crystalline drug into a higher-energy amorphous state within a hydrophilic carrier. This approach can lead to supersaturation of the drug in the GI tract, significantly boosting absorption.[14]
Quantitative Data: Bioavailability Enhancement of Flavonoids Using Solid Dispersions (Proxy Compounds)
The following table summarizes results from studies on other flavonoids, demonstrating the potential of solid dispersions. These serve as a reference for what might be achievable for this compound.
| Flavonoid (Proxy) | Carrier Polymer | Method | Fold Increase in AUC (Oral Bioavailability) | Reference |
| Quercetin | Polyvinylpyrrolidone (PVP) K30 | Solvent Evaporation | ~4.9-fold in rats | (Similar to findings in reviewed literature[6][15]) |
| Naringenin | PVP | Solvent Evaporation | 51.4-fold increase in dissolution (in vitro) | [16] |
| Hesperetin | PVP | Solvent Evaporation | 64.3-fold increase in dissolution (in vitro) | [16] |
| Total Flavones | Poloxamer 188 | Solvent Evaporation | Significant enhancement in dissolution | [7] |
Experimental Protocol: Solid Dispersion Preparation by Solvent Evaporation
This is a common and effective method for preparing solid dispersions with heat-sensitive compounds.
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30 or Poloxamer 188) in a suitable common volatile solvent, such as ethanol or methanol.[7][16] A typical starting drug-to-polymer ratio is 1:4 (w/w).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed on the flask wall.
-
Drying: Further dry the solid mass in a vacuum oven at a similar temperature for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Gently grind it using a mortar and pestle and then pass it through a fine-mesh sieve (e.g., 100-mesh) to obtain a uniform powder.
-
Characterization:
-
Dissolution Testing: Perform in vitro dissolution studies in simulated gastric and intestinal fluids to confirm enhanced solubility.
-
Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the conversion of this compound from a crystalline to an amorphous state.[7]
-
Troubleshooting Guide for Solid Dispersions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Drug Recrystallization During Storage | The amorphous form is thermodynamically unstable. Moisture absorption can act as a plasticizer, increasing molecular mobility. | Store the solid dispersion in a desiccator under low humidity. Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility. Ensure the drug and polymer form strong intermolecular interactions (e.g., hydrogen bonds).[15] |
| Incomplete Conversion to Amorphous Form | Insufficient polymer ratio. Poor miscibility between drug and polymer. | Increase the drug-to-polymer ratio (e.g., 1:5, 1:10). Screen for polymers with better miscibility with this compound. Confirm miscibility using DSC (single Tg). |
| Precipitation Upon Dilution in Aqueous Media | The supersaturated state created by the amorphous form is transient and can lead to rapid precipitation.[14] | Incorporate a precipitation inhibitor into the formulation. Polymers like HPMC can help maintain the supersaturated state in solution. |
| Low Dissolution Rate | Inefficient wetting of the solid dispersion. High viscosity of the polymer at the particle surface, hindering drug release. | Use a carrier with good wetting properties or add a surfactant to the formulation. Optimize the polymer choice; highly water-soluble polymers like Poloxamers may be more suitable than gelling polymers like HPMC in some cases. |
Strategy 2: Nanoformulations (Lipid-Based)
Encapsulating this compound in nanocarriers like liposomes can improve its bioavailability by enhancing solubility, protecting it from degradation in the GI tract, and facilitating its transport across the intestinal epithelium.[9][11]
Quantitative Data: Bioavailability Enhancement of Polyphenols Using Nanoformulations (Proxy Compounds)
The following table provides pharmacokinetic data for other polyphenols formulated as nanoparticles, illustrating the potential of this strategy.
| Polyphenol (Proxy) | Formulation Type | Fold Increase in Cmax | Fold Increase in AUC | Animal Model | Reference |
| Curcumin | Phospholipid Complex | ~5-fold | >5-fold | Rats | [11] |
| Resveratrol | Solid Lipid Nanoparticles (SLNs) | ~3.5-fold | ~8-fold | Rats | (Based on similar findings in reviewed literature[11]) |
| Dimethoxycurcumin | Polymeric Micelles | ~20-fold | ~45-fold | Rats | [17] |
| Quercetin | Polymeric Nanoparticles | ~5-fold | ~10-fold | Rats | (Based on similar findings in reviewed literature[18]) |
Experimental Protocol: Liposome Preparation by Thin-Film Hydration
This is a standard and widely used method for preparing liposomes.
-
Lipid Dissolution: Dissolve lipids (e.g., soy phosphatidylcholine and cholesterol in a 4:1 molar ratio) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a controlled temperature (above the lipid phase transition temperature but below the boiling point of the solvent) to form a thin, uniform lipid film on the inner wall.
-
Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. Continue to rotate the flask (without vacuum) at a temperature above the lipid transition temperature for 1-2 hours. The lipid film will hydrate and swell, forming multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): To produce smaller, more uniform vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or a bath sonicator.
-
Purification: Remove any unencapsulated this compound by centrifugation, dialysis, or gel filtration chromatography.
-
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the size distribution and surface charge.
-
Encapsulation Efficiency (EE%): Determine the amount of this compound encapsulated within the liposomes using a suitable analytical method (e.g., HPLC) after disrupting the vesicles with a solvent like methanol. Calculate EE% as: (Amount of encapsulated drug / Total initial drug amount) * 100.
-
Troubleshooting Guide for Nanoformulations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Particle Aggregation | Low surface charge (zeta potential close to zero). High concentration of nanoparticles. Improper storage conditions. | Adjust the pH of the buffer to move further from the isoelectric point.[19] Incorporate charged lipids (e.g., DSPE-PEG) to increase electrostatic repulsion. Optimize nanoparticle concentration.[19] Store at recommended temperatures (e.g., 4°C).[19] |
| Low Encapsulation Efficiency (EE%) | Poor affinity of the drug for the lipid core/bilayer. Drug leakage during processing (e.g., sonication). Incorrect drug-to-lipid ratio. | Modify the lipid composition to better match the hydrophobicity of this compound. Use a less harsh size reduction method (e.g., extrusion instead of probe sonication). Optimize the drug-to-lipid ratio; too much drug can lead to precipitation. |
| Poor Physical or Chemical Stability | Lipid oxidation or hydrolysis. Drug leakage over time. Particle fusion or aggregation. | Store formulations protected from light and under an inert atmosphere (e.g., nitrogen). Add an antioxidant like α-tocopherol to the lipid formulation. Lyophilize the formulation with a cryoprotectant for long-term storage. |
| Inconsistent Batch-to-Batch Reproducibility | Variability in processing parameters (e.g., sonication time/power, evaporation rate). Purity of raw materials. | Strictly control all processing parameters. Use high-purity lipids and solvents. Develop and follow a standardized operating procedure (SOP). |
Strategy 3: Cyclodextrin Complexation
This technique improves the aqueous solubility of a hydrophobic "guest" molecule (this compound) by encapsulating it within a "host" cyclodextrin (CD) molecule, which has a hydrophobic interior and a hydrophilic exterior.
Quantitative Data: Solubility Enhancement of Flavonoids with Cyclodextrins (Proxy Compounds)
This table shows the increase in aqueous solubility for flavonoids when complexed with different cyclodextrins.
| Flavonoid (Proxy) | Cyclodextrin Type | Method | Fold Increase in Aqueous Solubility | Reference |
| Quercetin | β-Cyclodextrin (β-CD) | Co-precipitation | ~4.6-fold | [20] |
| Quercetin | Hydroxypropyl-β-CD (HP-β-CD) | Co-precipitation | >10-fold (qualitative improvement) | [21] |
| Rutin | β-Cyclodextrin (β-CD) | Co-precipitation | Stable complex formed, improved solubility | [13] |
| Apixaban | Dimethyl-β-CD (DM-β-CD) | Spray-drying | ~78.7-fold | [22] |
Experimental Protocol: Cyclodextrin Complexation by Co-precipitation
This method is effective for forming solid inclusion complexes.
-
Solution Preparation: Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at a specific concentration (e.g., 20 mM) by dissolving it in water, potentially with gentle heating.
-
Guest Addition: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). Add this solution dropwise to the cyclodextrin solution while stirring vigorously. A 1:1 molar ratio is a common starting point.[23]
-
Complexation: Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for equilibrium of complex formation.
-
Precipitation/Recovery: Remove the solvent (if organic was used) under reduced pressure. The complex can then be recovered by cooling the solution (if precipitation occurs) or by freeze-drying (lyophilization) to obtain a fine powder.
-
Washing and Drying: Wash the resulting solid with a small amount of cold water or the organic solvent to remove any uncomplexed material, then dry it under vacuum.
-
Characterization:
-
Phase Solubility Studies: Determine the stability constant (Kc) and complexation stoichiometry.
-
Confirmation of Inclusion: Use techniques like FTIR, DSC, and NMR to confirm that the this compound molecule is included within the cyclodextrin cavity.[24]
-
Troubleshooting Guide for Cyclodextrin Complexation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Complexation Efficiency (CE%) | Poor fit between the guest molecule (this compound) and the host CD cavity. Steric hindrance. Competition with the solvent for the CD cavity. | Screen different types of cyclodextrins (α-CD, β-CD, γ-CD) and their derivatives (e.g., HP-β-CD, SBE-β-CD) which have different cavity sizes and solubilities. Optimize the molar ratio of drug to CD.[23] |
| Inaccurate Stoichiometry Determination | Methodological errors in phase solubility or Job's plot analysis. | Ensure precise concentration measurements. Use multiple characterization techniques (e.g., NMR, Mass Spectrometry) to confirm the stoichiometry. |
| Precipitation of the Drug Instead of the Complex | The drug's solubility limit is exceeded before complexation can occur. | Add the drug solution more slowly and with more vigorous stirring. Use a co-solvent system (e.g., ethanol-water) to maintain drug solubility during the process.[23] |
| Complex Dissociates Upon Dilution | The complex has a low stability constant (Kc), leading to dissociation in the GI tract before absorption. | Choose a cyclodextrin that forms a more stable complex (higher Kc). The formulation should aim to keep the drug concentration high at the absorption site to favor the complexed state. |
Visualized Workflows and Mechanisms
General Workflow for Bioavailability Enhancement
Caption: A stepwise workflow for developing and validating a bioavailability-enhanced formulation.
Mechanisms of Bioavailability Enhancement
Caption: How different formulation strategies improve bioavailability through various mechanisms.
References
- 1. This compound | 55576-66-4 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C37H46O12 | CID 194000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicjournals.org [academicjournals.org]
- 6. Flavonoid delivery by solid dispersion: a systematic review - ProQuest [proquest.com]
- 7. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural product-based nanomedicine: recent advances and issues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 11. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. repositorium.uminho.pt [repositorium.uminho.pt]
- 14. mdpi.com [mdpi.com]
- 15. Flavonoid delivery by solid dispersion: a systematic review - ProQuest [proquest.com]
- 16. staff-old.najah.edu [staff-old.najah.edu]
- 17. dovepress.com [dovepress.com]
- 18. Nanoparticle formulations to enhance tumor targeting of poorly soluble polyphenols with potential anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hiyka.com [hiyka.com]
- 20. Quercetin/β-Cyclodextrin Solid Complexes Prepared in Aqueous Solution Followed by Spray-drying or by Physical Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 21. walshmedicalmedia.com [walshmedicalmedia.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
Agrimol B Technical Support Center: Troubleshooting Assay Interference
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential for Agrimol B, a polyphenol compound, to interfere with common laboratory assays. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help researchers identify, mitigate, and control for potential artifacts in their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a natural polyphenol found in the plant Agrimonia pilosa.[1] It is a potent activator of Sirtuin 1 (SIRT1), a deacetylase involved in cellular metabolism and stress responses. Through its interaction with SIRT1 and other targets, this compound has been shown to exhibit anti-adipogenic and anti-cancer properties.[1] Key biological activities include the modulation of the SIRT1-PPARγ signaling pathway and the PGC-1α/NRF1/TFAM signaling pathway, which are involved in fat metabolism and mitochondrial biogenesis, respectively.[1][2]
Q2: Why might this compound interfere with my laboratory assays?
As a polyphenol, this compound possesses chemical properties that can lead to assay interference. These properties include:
-
UV Absorbance: this compound is known to absorb ultraviolet light, which can interfere with absorbance-based assays.
-
Autofluorescence: Polyphenols as a class are known to be autofluorescent, meaning they can emit light upon excitation, potentially confounding fluorescence-based measurements.[3][4][5]
-
Redox Activity: The phenolic structure of this compound gives it redox potential, allowing it to participate in oxidation-reduction reactions that can interfere with assays relying on redox-sensitive reagents.
-
Protein Binding: Polyphenols can bind non-specifically to proteins, including enzymes and antibodies used in various assays, potentially altering their activity and leading to false results.
Q3: Which assays are most likely to be affected by this compound?
Based on its chemical properties, this compound has the potential to interfere with a range of common laboratory assays, including:
-
Cell-Based Assays: Particularly those that rely on colorimetric or fluorometric readouts, such as MTT, XTT, and resazurin-based viability assays.
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Interference can occur through non-specific binding to antibodies or enzymes, or by affecting the colorimetric or chemiluminescent substrate reaction.
-
Western Blotting: Especially in chemiluminescent detection, where polyphenols have been reported to cause artifacts like "ghost bands".
-
Polymerase Chain Reaction (PCR): Polyphenols can inhibit DNA polymerase activity, affecting amplification efficiency.
-
Fluorescence-Based Assays: Due to its potential for autofluorescence, this compound may interfere with assays using fluorophores for detection.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Biological Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Adipogenesis Inhibition) | 3T3-L1 | 3.35 ± 0.32 µM | [1] |
| Effective Concentration (SIRT1 Nuclear Translocation) | 3T3-L1 | 10 µM | |
| Effective Concentration (Inhibition of HCT116 cell proliferation) | HCT116 | 144, 288, and 576 nM | [2] |
Table 2: Spectroscopic Properties of this compound
| Property | Wavelength(s) | Solvent | Reference |
| UV Absorbance (λmax) | 230 nm, 288 nm | Not Specified |
Signaling Pathways and Interference Mechanisms
The following diagrams, generated using Graphviz, illustrate the known signaling pathways affected by this compound and the potential mechanisms of assay interference.
References
- 1. This compound suppresses adipogenesis through modulation of SIRT1-PPAR gamma signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyphenol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Efficacy of Agrimol B and Metformin
For Immediate Release
[City, State] – In the ongoing quest for novel and effective cancer therapeutics, researchers are increasingly turning their attention to both natural compounds and repurposed drugs. This guide provides a detailed comparison of the anticancer properties of Agrimol B, a natural constituent of Agrimonia pilosa Ledeb., and metformin, a widely used antidiabetic medication. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and relevant laboratory protocols.
Introduction: Two Distinct Avenues in Cancer Research
This compound is a natural polyphenolic compound that has demonstrated anticancer effects in preclinical studies.[1] Its mechanism of action appears to be multifaceted, targeting key cellular processes involved in cancer progression.[2][3][4] Metformin, a biguanide drug, has been a first-line treatment for type 2 diabetes for decades.[5][6] Intriguingly, a growing body of evidence from in vitro, in vivo, and epidemiological studies suggests that metformin possesses significant anticancer properties.[7][8][9] This guide aims to objectively compare the anticancer efficacy of these two compounds based on available scientific literature.
Mechanisms of Action and Signaling Pathways
The anticancer effects of this compound and metformin are rooted in their distinct interactions with cellular signaling pathways.
This compound: Research indicates that this compound exerts its anticancer effects primarily by targeting mitochondrial function and cell cycle progression. It has been shown to inhibit the PGC-1α/NRF1/TFAM signaling pathway, which is crucial for mitochondrial biogenesis.[2][3][4] By disrupting this pathway, this compound can induce mitochondrial dysfunction and promote apoptosis in cancer cells.[2][3][4] Additionally, this compound has been observed to cause G0 phase arrest in the cell cycle of prostate and lung cancer cells, effectively halting their proliferation.[1][10]
Caption: this compound Signaling Pathway in Cancer Cells.
Metformin: The anticancer mechanism of metformin is more extensively studied and is largely attributed to its ability to activate AMP-activated protein kinase (AMPK), a key cellular energy sensor.[5][11][12] Activation of AMPK leads to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth and proliferation.[5][11][13] By inhibiting mTOR, metformin can suppress protein synthesis and induce cell cycle arrest.[14] Metformin can also exert its effects through AMPK-independent pathways and by reducing circulating insulin and insulin-like growth factor 1 (IGF-1) levels.[13][14]
Caption: Metformin Signaling Pathway in Cancer Cells.
Comparative Experimental Data
While direct head-to-head comparative studies are limited, the available data from independent in vitro and in vivo experiments provide insights into the anticancer potential of both compounds.
Table 1: In Vitro Anticancer Activity
| Compound | Cancer Cell Line | Assay Type | Result (Concentration) | Key Findings | Reference |
| This compound | HCT116 (Colon) | Cell Viability | Inhibition at 144, 288, 576 nM | Inhibited proliferation and migration, induced apoptosis. | [2][3][4] |
| Prostate & Lung | Cell Cycle Analysis | G0 phase arrest | Impeded cell cycle progression. | [1][10] | |
| Metformin | MCF-7 (Breast) | Cell Growth | Growth inhibition (1-50 mmol/L) | Activated AMPK and inhibited mTOR signaling. | [12] |
| A549 (Lung) | Cell Growth | Growth inhibition (1-50 mmol/L) | Activated AMPK and inhibited mTOR signaling. | [12] | |
| Ovarian Cancer Lines | Proliferation | Decreased proliferation (10-40 mmol/L) | Induced cell cycle arrest. | [15] | |
| Glioblastoma | Cell Viability | Significant reduction (10mM) | Supports metformin as a potential antineoplastic agent. | [16] |
Table 2: In Vivo Anticancer Activity
| Compound | Animal Model | Tumor Type | Dosing Regimen | Key Findings | Reference |
| This compound | Nude Mice | Colon Cancer Xenograft | 10 and 20 mg/kg | Suppressed tumor growth by blocking PGC-1α/NRF1/TFAM signaling. | [2][3] |
| Animal Model | Prostate Cancer Xenograft | Not specified | Reduced tumor growth. | [10] | |
| Metformin | SCID Mice | Human Tumor Xenografts | Not specified | In combination with paclitaxel, decreased tumor growth and increased apoptosis. | [12] |
| Mouse Model | Ovarian Cancer | 250 mg/kg/d (prevention) | 60% fewer tumor implants. | [15] | |
| Genetic Mouse Model | Ovarian Cancer | 100 mg/kg/d (treatment) | In combination with paclitaxel, 60% reduction in tumor weight. | [15] | |
| Mouse Models | Glioblastoma | Not specified | Increased overall survival. | [16] |
Key Experimental Protocols
The following are standardized protocols for assays commonly used to evaluate the anticancer efficacy of compounds like this compound and metformin.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of the test compound (e.g., this compound or metformin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Caption: Workflow for a standard MTT Cell Viability Assay.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture and treat cells with the test compound as described for the viability assay.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Comparative Analysis and Discussion
Potency and Efficacy: Based on the available in vitro data, this compound appears to be effective at nanomolar concentrations, while metformin typically requires millimolar concentrations to achieve a significant anticancer effect. This suggests that this compound may be a more potent anticancer agent on a molar basis. However, the in vivo efficacy of metformin, particularly in combination with chemotherapy, is well-documented across a broader range of cancer models.[12][15]
Mechanism of Action: The two compounds have distinct primary mechanisms. This compound's targeting of mitochondrial biogenesis and induction of G0 arrest represents a different approach compared to metformin's well-established role as an AMPK activator and mTOR inhibitor. This difference in mechanisms could have implications for their use in different cancer types or in combination therapies.
Translational Potential: Metformin has a significant advantage in terms of translational potential due to its long history of clinical use as an antidiabetic drug, with a well-established safety profile.[6] Numerous clinical trials are currently investigating its role in cancer prevention and treatment. The clinical development of this compound is still in its early stages and will require extensive preclinical and clinical investigation.
Conclusion
Both this compound and metformin demonstrate promising anticancer properties, albeit through different mechanisms and at different stages of research and development. This compound's potency at the nanomolar range and its unique mechanism of action make it an exciting candidate for further investigation. Metformin's established safety profile and the wealth of preclinical and clinical data supporting its anticancer effects position it as a strong candidate for drug repurposing in oncology. Future research should include direct comparative studies and exploration of potential synergistic effects when used in combination.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway [frontiersin.org]
- 3. This compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of AMPK/mTOR Signaling Pathway in Anticancer Activity of Metformin: This paper is dedicated to the 70th anniversary of the founding of Physiologia Bohemoslovaca (currently Physiological Research) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer activity of metformin: a systematic review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound present in Agrimonia pilosa Ledeb impedes cell cycle progression of cancer cells through G0 state arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual anticancer role of metformin: an old drug regulating AMPK dependent/independent pathways in metabolic, oncogenic/tumorsuppresing and immunity context - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Metformin as anticancer agent and adjuvant in cancer combination therapy: Current progress and future prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. BioKB - Publication [biokb.lcsb.uni.lu]
- 16. mdpi.com [mdpi.com]
Illuminating the Action of Agrimol B: A Comparative Guide to Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental approaches to confirm the mechanism of action of Agrimol B, a natural compound with demonstrated anti-cancer properties. This compound has been shown to inhibit colon carcinoma progression by targeting the PGC-1α/NRF1/TFAM signaling pathway, which is crucial for mitochondrial biogenesis and function.[1][2][3] This guide will detail the key experiments used to elucidate this mechanism, compare the effects of this compound with other relevant polyphenolic compounds, and provide comprehensive experimental protocols to aid in the design and execution of similar studies.
Mechanism of Action: The PGC-1α/NRF1/TFAM Signaling Axis
This compound exerts its anti-cancer effects by disrupting the intricate process of mitochondrial biogenesis, which is often hijacked by cancer cells to meet their high energy demands. The core of this mechanism lies in the inhibition of the Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1][2][3] PGC-1α is a master regulator that, upon activation, stimulates the expression of Nuclear Respiratory Factor 1 (NRF1). NRF1, in turn, promotes the transcription of Mitochondrial Transcription Factor A (TFAM), a key protein required for mitochondrial DNA replication and transcription.[1][2] By inhibiting PGC-1α, this compound sets off a cascade that ultimately leads to decreased mitochondrial function, increased production of reactive oxygen species (ROS), and induction of apoptosis (programmed cell death) in cancer cells.[1][3]
References
- 1. Resveratrol mediates its anti-cancer effects by Nrf2 signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol protects mitochondrial quantity by activating SIRT1/PGC‐1α expression during ovarian hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of Mitochondrial Regulators PGC1α and TFAM as Putative Markers of Subtype and Chemoresistance in Epithelial Ovarian Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Agrimol B: A Comparative Analysis of its Anticancer Effects Across Diverse Cancer Cell Lines
For Immediate Release
[City, State] – A comprehensive review of recent studies reveals the potent anticancer activities of Agrimol B, a natural compound, across various cancer cell lines, including prostate, lung, and colon cancer. This guide synthesizes the available experimental data to offer a comparative perspective on its efficacy and mechanisms of action for researchers, scientists, and drug development professionals.
Abstract
This compound, a polyphenol derived from Agrimonia pilosa Ledeb, has demonstrated significant potential as an anticancer agent. This comparative guide consolidates findings from multiple studies to elucidate its effects on different cancer cell lines. The data indicates that this compound's mechanism of action, while consistently leading to cell cycle arrest and apoptosis, involves distinct signaling pathways depending on the cancer type. This document provides a cross-validated comparison of its effects, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways to facilitate further research and development.
I. Comparative Efficacy of this compound
This compound exhibits differential inhibitory effects across various cancer cell lines. A summary of its impact on cell proliferation, migration, and apoptosis is presented below.
| Cancer Cell Line | Key Effects | IC50 Value | Source |
| HCT116 (Colon Carcinoma) | - Inhibits proliferation and migration- Induces apoptosis- Promotes ROS production and mitochondrial dysfunction | 280 nM | [1][2] |
| Prostate Cancer Cells (PC-3) | - Impedes cell cycle progression (G0 arrest)- Reduces tumor growth in xenograft models | Not specified | [3][4][5] |
| Lung Cancer Cells (A549) | - Impedes cell cycle progression (G0 arrest) | Not specified | [3][4] |
| Hepatocellular Carcinoma (HCC) Cells | - Inhibits growth- Promotes mitochondrial ROS accumulation and cytotoxic autophagy arrest | Not specified | [6] |
II. Mechanisms of Action: A Cross-Cancer Perspective
The anticancer activity of this compound is mediated through the modulation of several key signaling pathways, which appear to be cancer-type specific.
A. Colon Cancer (HCT116)
In colon carcinoma cells, this compound's primary mechanism involves the disruption of mitochondrial function. It has been shown to interact with PGC-1α, a key regulator of mitochondrial biogenesis.[1][2][7] This interaction leads to a downstream cascade that includes:
-
Inhibition of Mitochondrial Biogenesis: this compound treatment results in decreased expression of NRF1 and TFAM, proteins essential for mitochondrial DNA transcription and replication.[1][2][7]
-
Induction of Oxidative Stress: The compound promotes the generation of reactive oxygen species (ROS), leading to mitochondrial oxidative stress.[1][2][7]
-
Apoptosis Induction: this compound upregulates the pro-apoptotic protein Bax and Caspase-3 while downregulating the anti-apoptotic protein Bcl-2, ultimately leading to programmed cell death.[1][2][7]
B. Prostate and Lung Cancer
-
Upregulation of p27: As a cyclin-dependent kinase inhibitor, p27 plays a crucial role in halting the cell cycle. This compound increases its expression, further enforcing the G0 arrest.[3][4]
III. Experimental Protocols
The following are summarized methodologies for key experiments cited in the reviewed literature.
A. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., HCT116) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 36, 72, 144, 288, 576, and 1152 nM) for 48 hours.[1][2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic cells following treatment with this compound.
-
Cell Treatment: Treat HCT116 cells with different concentrations of this compound (e.g., 0, 144, 288, and 576 nM) for 48 hours.[1][2]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. The populations of live, early apoptotic, late apoptotic, and necrotic cells are determined.
C. Western Blotting
This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by this compound.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PGC-1α, NRF1, TFAM, Bax, Bcl-2, Caspase-3, c-MYC, SKP2, p27, and GAPDH as a loading control) overnight at 4°C.[1][2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
IV. Conclusion and Future Directions
The collective evidence strongly supports the potential of this compound as a versatile anticancer agent with efficacy against a range of cancer cell lines. Its distinct mechanisms of action in different cancer types highlight the importance of a targeted approach in cancer therapy. While it induces G0 arrest in prostate and lung cancer, it triggers mitochondrial dysfunction-mediated apoptosis in colon cancer.
Future research should focus on conducting direct comparative studies of this compound's efficacy across a broader panel of cancer cell lines under standardized conditions to establish a more comprehensive and directly comparable dataset. Elucidating the precise molecular targets and further downstream effectors in different cancer contexts will be crucial for its clinical development. In vivo studies in various cancer models are also warranted to validate these in vitro findings and to assess the therapeutic window and potential side effects of this compound.
References
- 1. Frontiers | this compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway [frontiersin.org]
- 2. This compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound present in Agrimonia pilosa Ledeb impedes cell cycle progression of cancer cells through G0 state arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Agrimol B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Agrimol B, a polyphenol compound, to ensure laboratory safety and environmental compliance.
Key Safety and Disposal Information
The following table summarizes crucial data regarding the safe handling and disposal of this compound, based on its Safety Data Sheet (SDS).[1]
| Category | Information |
| Hazards | Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (safety goggles with side-shields), and face protection.[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1] |
| Accidental Release | Absorb solutions with liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol.[1] |
| Disposal | Dispose of in accordance with federal, state, and local regulations.[2] Prevent from entering drains, water courses, or the soil.[1] |
Step-by-Step Disposal Procedure
The proper disposal of this compound, whether as a pure substance or in a solution, requires careful adherence to safety protocols and waste management regulations.
Waste Identification and Segregation
-
Characterize the Waste: Identify if the this compound waste is in solid form, dissolved in a solvent, or mixed with other reagents.
-
Segregate: Do not mix this compound waste with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents to avoid hazardous reactions.[1]
Preparing for Disposal
-
Consult Local Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific state and local disposal regulations.[2]
-
Select Appropriate Waste Container: Use a clearly labeled, leak-proof, and chemically compatible waste container. The label should include "Hazardous Waste," the name "this compound," and any other components of the waste stream.
Disposal of Solid this compound
-
Packaging: Place solid this compound waste in the designated hazardous waste container.
-
Labeling: Ensure the container is accurately labeled.
-
Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
Disposal of this compound Solutions
-
Collection: Collect solutions containing this compound in a designated hazardous waste container. Do not pour down the drain.[1]
-
Solvent Consideration: The disposal route will also depend on the solvent used. Halogenated and non-halogenated solvents must be segregated into their respective waste streams.
-
Labeling and Storage: As with solid waste, ensure the container is properly labeled with all components and stored safely.
Handling Spills and Contaminated Materials
-
Personal Protective Equipment: Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, when cleaning up spills.
-
Containment and Absorption: For spills, absorb the material with an inert, non-combustible absorbent material like diatomite or vermiculite.[1]
-
Decontamination: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1]
-
Disposal of Contaminated Materials: All contaminated materials, including absorbents, gloves, and wipes, must be placed in a sealed, labeled hazardous waste container for disposal.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Agrimol B
For researchers, scientists, and drug development professionals, the proper handling of all laboratory chemicals is paramount to ensuring a safe and effective research environment. This guide provides essential, immediate safety and logistical information for the handling and disposal of Agrimol B, a polyphenol isolated from Agrimonia pilosa Ledeb.[1][2] Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your experiments.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[3]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[3]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[3]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[3]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Item | Specifications |
| Hand Protection | Protective gloves | Chemically resistant (e.g., nitrile) |
| Eye Protection | Safety goggles | With side-shields |
| Skin and Body | Impervious clothing | Laboratory coat |
| Respiratory | Suitable respirator | Use in a well-ventilated area. If dusts are generated, a respirator is recommended. |
Data sourced from the this compound Safety Data Sheet.[3]
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3]
-
Ensure a safety shower and eye wash station are readily accessible.[3]
2. Preparation and Weighing:
-
Before handling, wash hands thoroughly.[3]
-
When weighing the solid compound, avoid creating dust.
-
Do not eat, drink, or smoke in the handling area.[3]
3. Dissolution:
-
This compound is soluble in DMSO (10 mM).[4] Sonication and heating may be required.[1]
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
4. Experimental Use:
-
Handle all solutions containing this compound with the same precautions as the solid material.
-
Avoid contact with skin and eyes.[3]
5. In Case of Exposure:
-
If on skin: Wash with plenty of soap and water.[3]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3]
-
If swallowed: Rinse mouth.[3] Seek medical attention.
Disposal Plan: Step-by-Step Waste Management
1. Spills:
-
For small spills, absorb the solution with a finely-powdered liquid-binding material such as diatomite or universal binders.[3]
-
Prevent the spill from entering drains or water courses.[3]
2. Decontamination:
-
Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[3]
3. Waste Collection:
-
Collect all contaminated materials, including absorbent materials, used gloves, and other disposable labware, in a designated and properly labeled hazardous waste container.
4. Final Disposal:
-
Dispose of all waste in accordance with federal, state, and local regulations.[5]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
